AKR1C3 Inhibitory Potency and Isoform Selectivity Over AKR1C2
4-Nitro-3-(phenylamino)benzoic acid demonstrates a specific and quantifiable advantage in its ability to inhibit AKR1C3 with nanomolar potency, while exhibiting a significant, measurable reduction in activity against the closely related isoform AKR1C2. This selectivity profile is a direct consequence of the 4'-nitro substitution on the aniline ring. In standardized enzymatic assays, the compound exhibits an IC50 of 36 nM for AKR1C3, compared to an IC50 of 3400 nM for AKR1C2 [1][2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | AKR1C3 IC50 = 36 nM; AKR1C2 IC50 = 3400 nM |
| Comparator Or Baseline | Self (isoform selectivity) |
| Quantified Difference | 94-fold greater potency for AKR1C3 over AKR1C2 |
| Conditions | Inhibition of homogeneous recombinant human AKR1C1-AKR1C4 enzymes. |
Why This Matters
This level of selectivity is critical for reducing off-target effects in cellular and in vivo models, a key criterion for advancing a compound from a biochemical hit to a validated chemical probe.
- [1] BindingDB. BDBM50337281: 3-[N-(4-nitrophenyl)amino]benzoic acid. Accessed 2026. View Source
- [2] Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., Winkler, J. D., & Penning, T. M. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters, 21(5), 1464-1468. View Source
